REACTION_CXSMILES
|
CO[C:3](=O)[C:4]1C=CC=C(Br)C=1.[C:12](OC1C=CC(Br)=CC=1C)(=O)[CH3:13].C([C:26]1[C:27]([C:33]([OH:35])=O)=[N:28][CH:29]=[C:30]([Br:32])[CH:31]=1)C.C([Mg]Br)C>C(Cl)Cl>[Br:32][C:30]1[CH:31]=[CH:26][C:27]([C:33]([OH:35])([CH2:12][CH3:13])[CH2:3][CH3:4])=[N:28][CH:29]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC=C1)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=C(C=C1)Br)C
|
Name
|
ethyl-5-bromo-2-carboxypyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(=NC=C(C1)Br)C(=O)O
|
Name
|
ethyl-5-bromo-2-carboxypyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(=NC=C(C1)Br)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
detailed for Preparation 36
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)C(CC)(CC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |